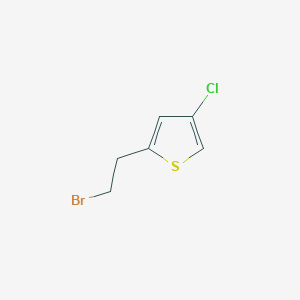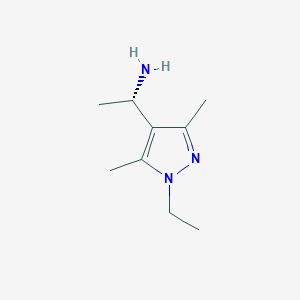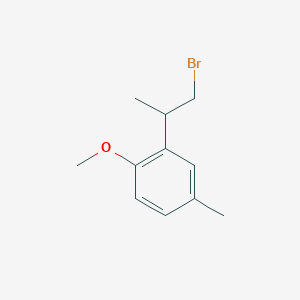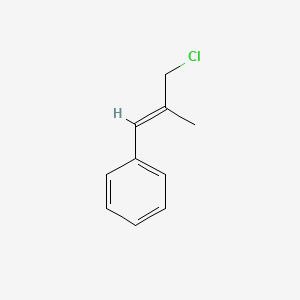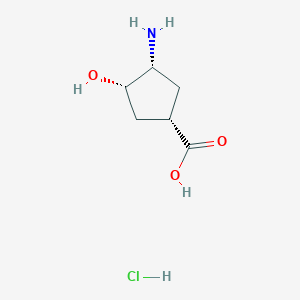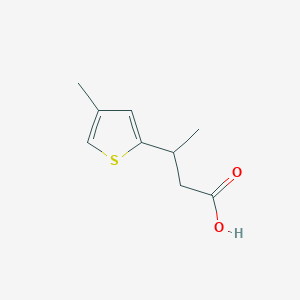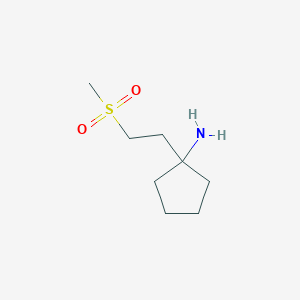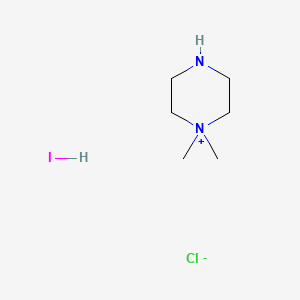
1,1-Dimethylpiperazin-1-iumhydroiodidechloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethylpiperazin-1-iumhydroiodidechloride is an organic compound with the molecular formula C6H16ClIN2 It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of both hydroiodide and chloride ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylpiperazin-1-iumhydroiodidechloride typically involves the reaction of piperazine with methyl iodide and hydrochloric acid. The reaction proceeds as follows:
Step 1: Piperazine is reacted with methyl iodide to form 1,1-Dimethylpiperazine.
Step 2: The resulting 1,1-Dimethylpiperazine is then treated with hydrochloric acid to yield this compound.
The reaction conditions generally involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethylpiperazin-1-iumhydroiodidechloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent amine, piperazine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride or iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under mild conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Piperazine and its derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1-Dimethylpiperazin-1-iumhydroiodidechloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals, where its unique chemical properties are leveraged.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethylpiperazin-1-iumhydroiodidechloride involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Dimethylpiperazin-1-ium chloride
- 1,1-Dimethyl-4-phenylpiperazinium iodide
- 1,4-Disubstituted piperidines
Uniqueness
1,1-Dimethylpiperazin-1-iumhydroiodidechloride is unique due to the presence of both hydroiodide and chloride ions, which can influence its reactivity and solubility. This dual ionic nature can make it more versatile in certain chemical reactions compared to its analogs. Additionally, its specific structural features may confer distinct biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C6H16ClIN2 |
|---|---|
Peso molecular |
278.56 g/mol |
Nombre IUPAC |
1,1-dimethylpiperazin-1-ium;chloride;hydroiodide |
InChI |
InChI=1S/C6H15N2.ClH.HI/c1-8(2)5-3-7-4-6-8;;/h7H,3-6H2,1-2H3;2*1H/q+1;;/p-1 |
Clave InChI |
TVVGAOSVMQZOMH-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCNCC1)C.[Cl-].I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


